N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide is a complex organic compound that integrates the structural features of imidazothiazole and benzenesulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the formation of the imidazo[2,1-b]thiazole core, which can be achieved through the cyclization of appropriate thioamide and imidazole derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Catalysts and solvents are selected to maximize efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: N-substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. The imidazothiazole core is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The imidazothiazole moiety can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide stands out due to its combined structural features of imidazothiazole and benzenesulfonamide. This unique combination enhances its potential for diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-19-11-2-4-12(5-3-11)21(17,18)14-8-10-9-16-6-7-20-13(16)15-10/h2-7,9,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFMGOOYDOWDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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